molecular formula C18H18N2O4 B2482688 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]urea CAS No. 1351614-22-6

1-(2H-1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]urea

Cat. No.: B2482688
CAS No.: 1351614-22-6
M. Wt: 326.352
InChI Key: NCWVDDBQJVCAEL-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]urea is a synthetic organic compound designed for research and development purposes. This urea derivative features a 1,3-benzodioxole moiety, a structural component found in various biologically active molecules and ligands , fused with a 1-hydroxy-2,3-dihydro-1H-indene group. The specific biological activity, molecular targets, and research applications for this compound are not yet fully characterized and represent an area for ongoing scientific investigation. Researchers may explore its potential as a chemical intermediate or probe its interactions within various biochemical pathways. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should conduct their own thorough safety and efficacy evaluations prior to use.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-17(20-13-5-6-15-16(9-13)24-11-23-15)19-10-18(22)8-7-12-3-1-2-4-14(12)18/h1-6,9,22H,7-8,10-11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWVDDBQJVCAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)NC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 1-(2H-1,3-Benzodioxol-5-yl)-3-[(1-Hydroxy-2,3-Dihydro-1H-Inden-1-yl)methyl]urea

Formation of the Benzodioxol-5-yl Component

The 2H-1,3-benzodioxol-5-yl group is typically derived from piperonaldehyde (1,3-benzodioxole-5-carboxaldehyde). In a representative procedure, piperonaldehyde undergoes condensation with indan-1-one in ethanolic potassium hydroxide to yield intermediates such as 2-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one. This step leverages aldol-like condensation, with the reaction proceeding at room temperature over 6 hours, achieving 93% yield after recrystallization.

Synthesis of the 1-Hydroxy-2,3-Dihydro-1H-Inden-1-yl Moiety

The indanol component is synthesized via reduction of indanone derivatives. Catalytic hydrogenation using Pd/C under a hydrogen atmosphere reduces ketones to secondary alcohols. For example, methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate intermediates are reduced to their corresponding alcohols with Raney-Ni, ensuring preservation of stereochemistry.

Urea Bond Formation Strategies

Urea linkages are constructed using two primary methods:

  • Nucleophilic Addition to Isocyanates : Aryl isocyanates, generated from amines using bis(trichloromethyl)carbonate (BTC), react with amines or alcohols. For instance, 4-[(pyridin-2-ylmethyl)thio]phenylamine intermediates react with aryl isocyanates in dichloromethane to form ureas.
  • Catalyst-Free Coupling in Aqueous Media : Potassium isocyanate and amines react in water without organic solvents, yielding N-substituted ureas in 75–95% yields. This method avoids toxic phosgene derivatives and simplifies purification.
Table 1. Comparison of Urea Bond Formation Methods
Method Reagents Solvent Yield (%) Purity Reference
Isocyanate Coupling BTC, aryl amines CH₂Cl₂ 80–90 >95%
Aqueous Nucleophilic Add KOCN, amines H₂O 75–95 >90%

Optimization of Reaction Conditions

Key optimizations include:

  • Solvent Selection : Ethanol and water enhance solubility and eco-friendliness.
  • Catalyst Use : Pd/C and Raney-Ni improve reduction efficiency.
  • Temperature Control : Room-temperature reactions minimize side products.

For example, the condensation of piperonaldehyde and indan-1-one in ethanolic KOH at 25°C achieves 93% yield, whereas elevated temperatures promote decomposition.

Analytical Characterization and Structural Confirmation

The compound is validated via:

  • Spectroscopy : ¹H/¹³C NMR confirms benzodioxole (δ 5.95–6.85 ppm) and indanol (δ 1.70–2.50 ppm) protons.
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 326.3465, consistent with the molecular formula C₁₈H₁₈N₂O₄.
  • X-ray Crystallography : Related structures exhibit planar benzodioxole rings (r.m.s. deviation = 0.033 Å) and C–H⋯O interactions stabilizing the crystal lattice.

Comparative Analysis of Synthetic Methodologies

The aqueous urea synthesis offers environmental advantages over traditional isocyanate routes, though the latter provides higher yields. Hybrid approaches combining Suzuki-Miyaura coupling and catalytic reductions enable scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Analogues

3-{[1-(2H-1,3-Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-[(4-chlorophenyl)methyl]urea (CAS: 955258-24-9)
  • Molecular Formula : C₂₀H₂₀ClN₃O₄
  • Key Features: Benzodioxol linked to a pyrrolidinone ring. Urea bridge connects to a 4-chlorobenzyl group. Structural Differences: The pyrrolidinone ring replaces the dihydroindenyl group, introducing a ketone and altering steric bulk. The chlorophenyl substituent enhances lipophilicity compared to the hydroxy group in the target compound .
(E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one
  • Molecular Formula : C₂₂H₂₂O₆
  • Key Features :
    • Chalcone backbone with a benzodioxol and chroman moiety.
    • Structural Differences : The acryloyl group (C=O-CH=CH) replaces the urea bridge, favoring planar conjugation over hydrogen bonding. The chroman ring system introduces additional oxygen atoms and a fused bicyclic structure .
1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea
  • Molecular Formula : C₂₁H₂₄N₄O
  • Key Features: tert-Butyl-substituted dihydroindenyl group. Indazolyl substituent on the urea nitrogen.

Pharmacological and Physicochemical Comparison

Compound Molecular Weight Key Functional Groups Biological Notes
Target Compound ~342.34* Benzodioxol, hydroxy-dihydroindenyl Potential hydrogen-bond donor/acceptor
3-{[1-(2H-1,3-Benzodioxol-5-yl)... (CAS: 955258-24-9) 401.84 Chlorophenyl, pyrrolidinone Likely enhanced metabolic stability
(E)-3-(2H-1,3-Benzodioxol-5-yl)... 382.40 Chroman, acryloyl Antioxidant or anti-inflammatory potential
1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)... 348.44 Indazole, tert-butyl Kinase inhibition or anticancer applications

*Calculated based on molecular formula C₁₈H₁₆N₂O₄.

Key Research Findings

  • Benzodioxol-Urea Hybrids : Urea derivatives with benzodioxol groups are under investigation for their ability to modulate enzymes (e.g., kinases, phosphodiesterases) due to the urea group’s hydrogen-bonding capacity .
  • Hydroxy vs. Chloro Substituents : Hydroxy groups (as in the target compound) improve aqueous solubility but may reduce membrane permeability compared to lipophilic substituents like chloro .
  • Chalcone vs. Urea Scaffolds : Chalcones exhibit antioxidant activity, while ureas are more suited for targeted inhibition due to their conformational rigidity .

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]urea is a member of the benzodioxole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N2O4C_{17}H_{17}N_{2}O_{4}, with a molecular weight of approximately 313.33 g/mol. The structure features a benzodioxole moiety that is known for its pharmacological properties, including anti-inflammatory and anticancer activities.

Antidiabetic Activity

Recent studies have indicated that derivatives of benzodioxole, including the target compound, exhibit significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. In vitro assays have shown that certain benzodioxole derivatives can effectively lower blood glucose levels in diabetic models. For instance, compounds similar to our target demonstrated IC50 values of 0.68 µM against α-amylase, indicating potent inhibitory activity .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it exhibits cytotoxicity against various cancer cell lines while sparing normal cells. The selectivity index indicates a promising therapeutic window for further development in oncology .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By inhibiting α-amylase, the compound reduces glucose absorption, thereby contributing to its antidiabetic effect.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death and reduced proliferation .

Data Table: Biological Activity Summary

Activity TypeAssay TypeResultReference
Antidiabeticα-Amylase InhibitionIC50 = 0.68 µM
AnticancerCytotoxicity AssayEffective against multiple cancer lines
Apoptosis InductionCellular AssaysInduces apoptosis in cancer cells

Case Study 1: Antidiabetic Effects

In a study involving streptozotocin-induced diabetic mice, administration of the compound resulted in a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This highlights the potential of benzodioxole derivatives as therapeutic agents in managing diabetes.

Case Study 2: Anticancer Efficacy

A recent investigation into the cytotoxic effects of various benzodioxole derivatives showed that the target compound significantly inhibited cell growth in several cancer lines with IC50 values ranging from 26 to 65 µM . These findings suggest a robust anticancer profile that warrants further exploration.

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